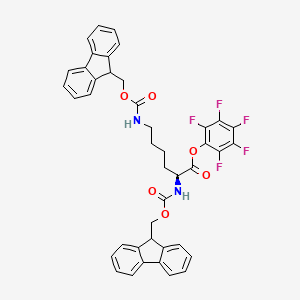

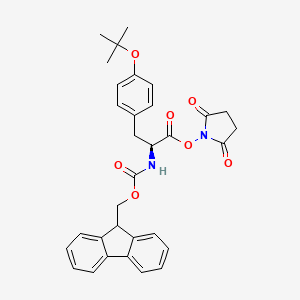

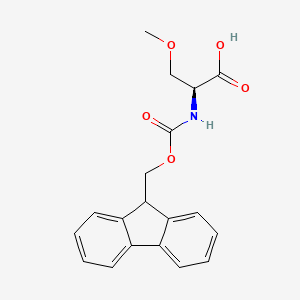

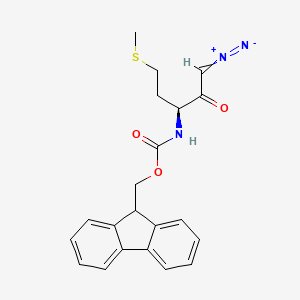

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C29H29NO6 and its molecular weight is 487.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solid Phase Synthesis

- Linkers for Solid Phase Synthesis : The compound has been utilized in the development of new linkers for solid phase synthesis. For instance, Bleicher, Lutz, and Wuethrich (2000) reported the synthesis of related compounds and their application as linkers showing higher acid stability compared to standard trityl resins (Bleicher, Lutz, & Wuethrich, 2000).

- Fmoc-Protected β-Amino Acids : Ellmerer-Müller et al. (1998) described the successful application of Arndt-Eistert protocol starting from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids leading to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield (Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998).

Spectroelectrochemistry and Photoluminescence

- Spectroelectrochemistry of W(CO)5 Complexes : Kowalski et al. (2009) synthesized W(CO)5 complexes of related acids and studied their structure and FTIR spectroelectrochemistry, showing their thermal stability and distinct absorption bands (Kowalski, Winter, Makal, Pazio, & Woźniak, 2009).

- Stable Luminescent Molecular Crystals : Zhestkij et al. (2021) reported the synthesis of a similar compound used as a building block for molecular crystals with highly stable photoluminescence at ambient conditions (Zhestkij, Gunina, Fisenko, Rubtsov, Shipilovskikh, Milichko, & Shipilovskikh, 2021).

Nonlinear Optical (NLO) Activity

- NLO Activity : Venkatesan et al. (2016) investigated the nonlinear optical activity of a compound closely related to (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid, confirming its NLO activity through powder Second Harmonic Generation experiment and theoretical calculations (Venkatesan, Thamotharan, Ilangovan, Liang, & Sundius, 2016).

Self-Assembled Structures

- Self-Assembled Structures : Gour et al. (2021) explored the self-assembled structures formed by Fmoc modified aliphatic uncharged single amino acids, including a compound similar to the one , under varying conditions such as concentration and temperature (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

Mechanism of Action

Target of Action

Fmoc-Glu-O-2-PhiPr, also known as Fmoc-Glu-OPp, is a derivative of glutamic acid . It is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids in a peptide chain that are undergoing synthesis .

Mode of Action

Fmoc-Glu-O-2-PhiPr is a quasi-orthogonally-protected Glu derivative . It interacts with its targets (amino acids) by attaching to them during the process of solid-phase peptide synthesis (SPPS) . The 2-PhiPr group in the compound can be selectively removed in the presence of tBu-based protecting groups by treatment with 1% TFA in DCM . This makes Fmoc-Glu-O-2-PhiPr an extremely useful tool for the preparation of cyclic peptides .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-Glu-O-2-PhiPr is the peptide synthesis pathway . The compound aids in the formation of peptide bonds, which are crucial for the creation of proteins. The removal of the 2-PhiPr group allows for the creation of cyclic peptides, which have various applications in biological research and drug development .

Pharmacokinetics

Its bioavailability is more pertinent in the context of its efficiency in peptide bond formation during synthesis procedures .

Result of Action

The result of Fmoc-Glu-O-2-PhiPr’s action is the successful synthesis of cyclic peptides . These peptides have a wide range of applications, from serving as research tools in the study of protein function to acting as therapeutic agents in medicine .

Action Environment

The action of Fmoc-Glu-O-2-PhiPr is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the compound’s action. For instance, the compound is stored at a temperature of 15-25°C . Furthermore, the selective removal of the 2-PhiPr group is achieved with 1% TFA in DCM , indicating the importance of the chemical environment in the compound’s action.

Properties

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-27(33)25(16-17-26(31)32)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,31,32)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFILNXPAXHSBT-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.